molecular formula C19H17N5O2 B2456081 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1251590-83-6

3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2456081
CAS RN: 1251590-83-6
M. Wt: 347.378
InChI Key: MYJLSKVOJGAHHZ-UHFFFAOYSA-N
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Description

3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities.

Scientific Research Applications

3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. In addition, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Mechanism of Action

The mechanism of action of 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or proteins involved in various biological processes. For example, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for memory and cognitive function.
Biochemical and Physiological Effects:
3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. For example, it has been reported to exhibit antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases. In addition, it has been shown to have anti-inflammatory effects, which may be useful for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost compared to other compounds that exhibit similar biological activities.

Future Directions

There are several future directions for the study of 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. One direction is to further investigate its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as an anticancer agent, as it has been shown to exhibit activity against various cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole involves the reaction of 4-methoxyphenyl hydrazine with ethyl acetoacetate to form 4-methoxyphenyl-3-hydrazino-5-oxo-pentanoate. This intermediate is then reacted with benzyl isocyanide and copper (I) chloride to form 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. This method has been reported to have a high yield and purity of the final product.

properties

IUPAC Name

3-(1-benzyl-5-methyltriazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-13-17(21-23-24(13)12-14-6-4-3-5-7-14)18-20-19(26-22-18)15-8-10-16(25-2)11-9-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJLSKVOJGAHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

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